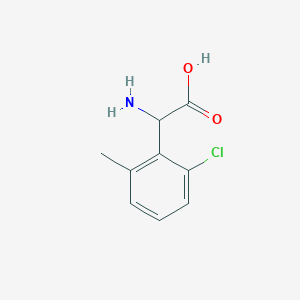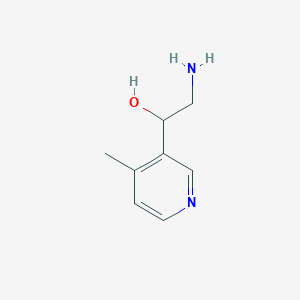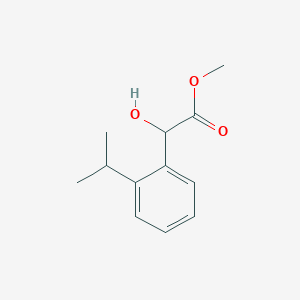
4-(Pyrrolidin-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a pyrrolidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroquinoline with pyrrolidine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions: 4-(Pyrrolidin-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
4-(Pyrrolidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 4-(Pyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
類似化合物との比較
Pyrrolidine: A five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in drug discovery.
Quinoline: A bicyclic aromatic compound with a wide range of biological activities.
Pyrroloquinoline: A fused heterocyclic compound with potential pharmacological properties.
Uniqueness: 4-(Pyrrolidin-2-yl)quinoline is unique due to the combination of the quinoline and pyrrolidine moieties, which can result in enhanced biological activity and specificity compared to its individual components. This makes it a valuable compound in the development of new therapeutic agents.
特性
CAS番号 |
108831-50-1 |
|---|---|
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC名 |
4-pyrrolidin-2-ylquinoline |
InChI |
InChI=1S/C13H14N2/c1-2-5-12-10(4-1)11(7-9-15-12)13-6-3-8-14-13/h1-2,4-5,7,9,13-14H,3,6,8H2 |
InChIキー |
ZAWCKNBHYQFTSK-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)











